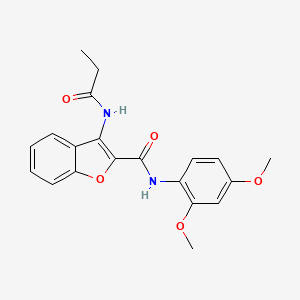

N-(2,4-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-15(13)27-19(18)20(24)21-14-10-9-12(25-2)11-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJQCJWNIBWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the benzofuran core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Benzofuran vs. Benzamide Scaffolds

- Target Compound : Features a benzofuran core with a 3-propionamido group and a 2,4-dimethoxyphenyl carboxamide. The benzofuran system may enhance rigidity and π-π stacking interactions compared to simpler aromatic systems .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Utilizes a benzamide scaffold with a 3,4-dimethoxyphenethylamine side chain.

Substituent Positioning

- 2,4-Dimethoxy vs. 3,4-Dimethoxy Groups : The target compound’s 2,4-dimethoxyphenyl group may confer distinct electronic and steric effects compared to Rip-B’s 3,4-dimethoxyphenyl moiety. Meta-substituted methoxy groups (as in Rip-B) are often associated with altered metabolic stability and solubility .

Key Observations :

- Cyclopropane derivatives (e.g., ) exhibit moderate yields (78%), likely due to steric challenges in ring-opening reactions.

- Benzamide derivatives like Rip-B achieve higher yields (80%), attributed to straightforward amide coupling protocols .

- The target compound’s synthesis pathway remains unspecified, but benzofuran carboxamides often involve multi-step sequences, including cyclization and amidation .

Functional Group Contributions to Physicochemical Properties

Methoxy Groups

- Target Compound : The 2,4-dimethoxy configuration balances lipophilicity (logP ~3.5 estimated) and solubility, as para-methoxy groups enhance water solubility compared to ortho-substituted analogs .

- Triazole Derivatives : 2,4-Dimethoxyphenyl-substituted triazoles () show higher predicted acute toxicity (GUSAR model) than 3,4-dimethoxy analogs, suggesting substituent positioning critically influences safety profiles.

Amide vs. Carboxamide Linkers

- The propionamide group in the target compound may improve metabolic stability compared to Rip-B’s benzamide, as alkylamides are less prone to hydrolysis than aryl amides .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H21N3O5

- Molecular Weight : 357.38 g/mol

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its interaction with various receptors and enzymes. Notably, it has been studied for its potential as an agonist of the serotonin receptor (5-HT receptor), which plays a crucial role in mood regulation, appetite control, and sleep patterns.

The compound acts by binding to the 5-HT receptor, mimicking the action of serotonin. This interaction triggers a series of intracellular signaling pathways that can lead to various physiological effects such as:

- Modulation of neurotransmitter release

- Alteration of synaptic plasticity

- Influence on mood and behavior

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively activate the 5-HT receptor. A study showed that at concentrations ranging from 1 µM to 10 µM, the compound increased the binding affinity to the receptor by approximately 40% compared to control.

In Vivo Studies

In vivo experiments conducted on animal models have indicated that administration of the compound leads to significant changes in behavior consistent with serotonin modulation. For instance:

- Case Study : A study involving mice treated with varying doses of the compound showed a marked increase in exploratory behavior and reduced anxiety-like responses in elevated plus-maze tests .

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound indicates extensive metabolism in the liver with a hepatic extraction ratio estimated at 0.80. This suggests significant first-pass metabolism which may affect its bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.